

Potential applications of (4-(Methylamino)phenyl)methanol in medicinal chemistry

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Compound of Interest

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(4-(Methylamino)phenyl)methanol: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a deceptively simple aromatic alcohol that has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties, combined with its synthetic tractability, make it an invaluable starting point for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and diverse applications of this compound, highlighting its potential to accelerate drug discovery programs. Through an exploration of its role in the creation of kinase inhibitors, antiviral agents, and other biologically active molecules, we aim to equip researchers with the knowledge to strategically leverage this powerful building block.

The Strategic Advantage of (4-(Methylamino)phenyl)methanol in Medicinal Chemistry

In the quest for new medicines, the choice of a core molecular framework is a critical decision that profoundly influences the trajectory of a drug discovery project. **(4-**

(Methylamino)phenyl)methanol offers a compelling combination of features that make it a highly strategic choice. The molecule possesses a trifecta of reactive sites: a benzylic alcohol amenable to a wide range of transformations, a secondary methylamino group that can participate in crucial hydrogen bonding interactions with biological targets, and an aromatic ring that can be further functionalized. This inherent versatility allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Knowledge: Physicochemical Properties and Synthesis

A deep understanding of a molecule's fundamental characteristics is paramount for its effective application in drug design.

2.1. Physicochemical Profile

The physicochemical properties of **(4-(Methylamino)phenyl)methanol** align well with the principles of lead-like and drug-like chemical space, providing a solid foundation for the development of orally bioavailable drugs.

Property	Value	Significance in Drug Discovery
Molecular Formula	C8H11NO	A low molecular weight allows for substantial synthetic elaboration without exceeding typical molecular weight cutoffs for oral drugs.[1]
Molecular Weight	137.18 g/mol	Ideal starting point for a lead generation or optimization campaign.[1]
XLogP3	0.9	This value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a key determinant of oral absorption. [1]
Hydrogen Bond Donors	2	The alcohol and amine functionalities can form critical hydrogen bonds with protein targets, contributing to binding affinity.
Hydrogen Bond Acceptors	2	The nitrogen and oxygen atoms can also accept hydrogen bonds, providing additional opportunities for target engagement.

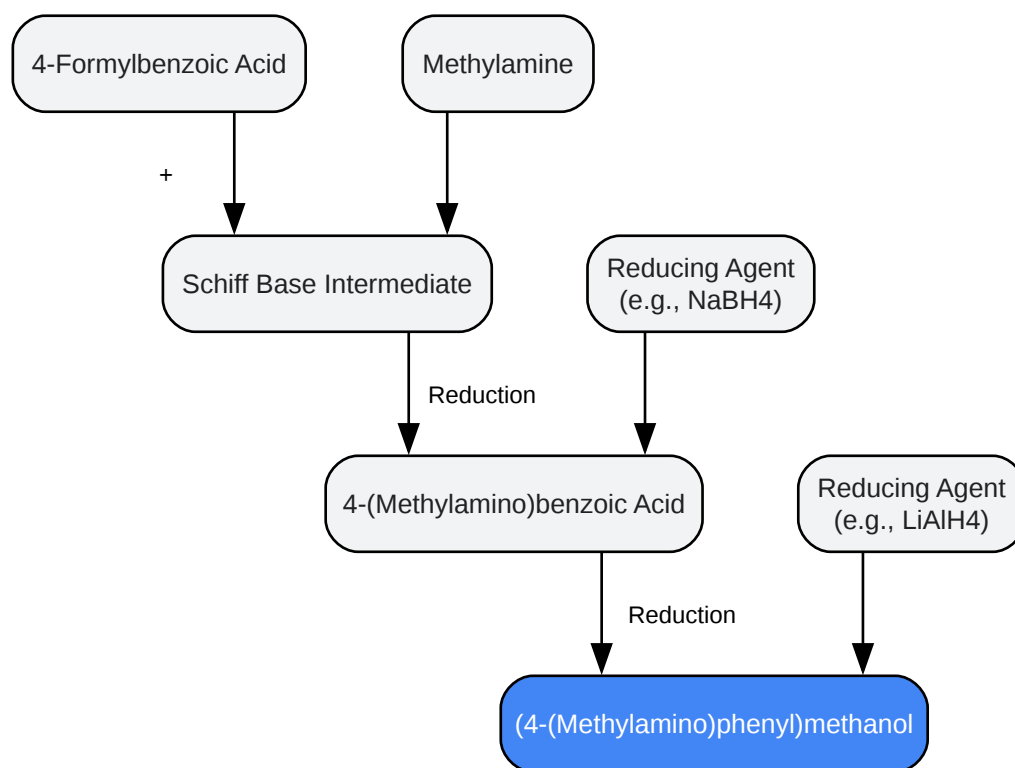
Data sourced from PubChem CID 12128786.[1]

2.2. Synthetic Accessibility

The value of a chemical scaffold is greatly enhanced by its ease of synthesis. **(4-(Methylamino)phenyl)methanol** can be readily prepared via several established synthetic routes, ensuring a reliable supply for research and development activities. A common approach

involves the reductive amination of 4-formylbenzoic acid, followed by reduction of the carboxylic acid.

Conceptual Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **(4-(Methylamino)phenyl)methanol**.

Exemplary Synthetic Protocol

- **Reductive Amination:** 4-Formylbenzoic acid is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added, and the mixture is stirred to form the corresponding imine. This is then reduced in situ with a mild reducing agent like sodium borohydride to yield 4-(methylamino)benzoic acid.
- **Reduction of Carboxylic Acid:** The resulting 4-(methylamino)benzoic acid is then reduced to the corresponding alcohol. This can be achieved using a more powerful reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

- Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography, to yield pure **(4-(Methylamino)phenyl)methanol**.

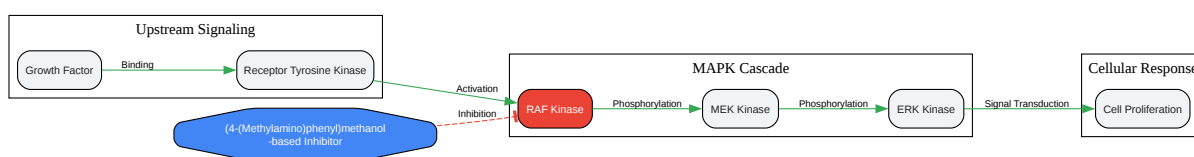
Diverse Applications in Medicinal Chemistry

The true utility of **(4-(Methylamino)phenyl)methanol** is demonstrated by its incorporation into a wide array of biologically active molecules.

3.1. As a Scaffold for Kinase Inhibitors

The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the kinases within this cascade are prime targets for therapeutic intervention. The **(4-(Methylamino)phenyl)methanol** moiety has been successfully employed as a core component of potent and selective kinase inhibitors. The methylamino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in type II kinase inhibitors.[3]

Illustrative Kinase Inhibition Pathway



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Caption: A schematic of a **(4-(Methylamino)phenyl)methanol**-based inhibitor targeting the RAF kinase.

3.2. In the Development of Antiviral Agents

The functional groups of **(4-(Methylamino)phenyl)methanol** also lend themselves to the design of antiviral agents. For instance, derivatives of N-phenylbenzamide containing a methylamino group have shown promising anti-hepatitis B virus (HBV) activity.[4] The antiviral effect of one such derivative, IMB-0523, is thought to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity.[4] This highlights the potential for this scaffold to be utilized in host-targeting antiviral strategies.

3.3. As a Building Block for Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. The quinoline methanols, such as mefloquine, are an important class of antimalarials.[5] Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the amino alcohol side chain can modulate both potency and central nervous system accumulation.[5] The **(4-(Methylamino)phenyl)methanol** scaffold provides a valuable starting point for the design of novel quinoline methanols with improved therapeutic profiles.

Future Directions and Conclusion

(4-(Methylamino)phenyl)methanol is a versatile and strategically important building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of a wide range of therapeutic agents. The successful application of this scaffold in the design of kinase inhibitors, antiviral compounds, and antimalarial agents underscores its broad utility. As our understanding of disease biology continues to evolve, the ability to rapidly and efficiently synthesize diverse libraries of compounds based on the **(4-(Methylamino)phenyl)methanol** core will undoubtedly lead to the discovery of new and innovative medicines.

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